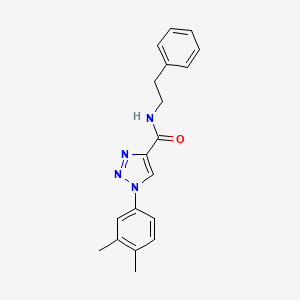![molecular formula C22H20N2O3 B6575288 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide CAS No. 1105218-81-2](/img/structure/B6575288.png)
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide is a fascinating synthetic organic compound. Characterized by its unique structure, this compound features both benzofuran and oxazole rings, making it an intriguing subject for various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis begins with the formation of the benzofuran core through a cyclization reaction, typically involving ortho-hydroxyaryl ketones and alkynes.
The oxazole ring is then introduced via a condensation reaction with a suitable nitrile oxide precursor.
The final step involves the acetamide formation through an amidation reaction with 3-phenylpropylamine, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) for activation.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using similar methodologies, with optimizations for yield and purity. Catalysts and advanced purification techniques are applied to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxidative processes can modify the functional groups on the benzofuran or oxazole rings.
Reduction: Reduction reactions may target the acetamide group, potentially converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, primarily on the aromatic rings.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, such as bromine or chlorine, under suitable conditions.
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated variants and other functionalized derivatives.
Scientific Research Applications
Chemistry: Used in studies of reaction mechanisms and synthetic methodologies due to its complex structure.
Biology: Serves as a probe in biochemical assays to explore enzyme interactions and inhibitory effects.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in material sciences for the development of novel polymers and advanced materials due to its stability and unique properties.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. Its mechanism involves the modulation of specific biochemical pathways, potentially inhibiting or activating molecular processes depending on the context.
Molecular Targets and Pathways:Enzymes: May inhibit specific kinases or proteases.
Receptors: Potential to bind with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Uniqueness: The presence of both benzofuran and oxazole rings in 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide sets it apart from many other compounds, offering a distinctive structure-activity relationship.
Similar Compounds:2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide.
N-(3-Phenylpropyl)benzamide derivatives.
Benzofuran and oxazole-based pharmaceuticals.
This compound's multifaceted nature makes it a valuable subject for various scientific domains, reflecting both its complexity and potential.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22(23-12-6-9-16-7-2-1-3-8-16)15-18-14-21(27-24-18)20-13-17-10-4-5-11-19(17)26-20/h1-5,7-8,10-11,13-14H,6,9,12,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURXEBUUCKRREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575214.png)
![1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575218.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575226.png)
![3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea](/img/structure/B6575234.png)
![3(2H)-Pyridazinone, 6-(3,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-](/img/structure/B6575238.png)
![N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6575248.png)
![ethyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6575250.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine](/img/structure/B6575254.png)
![1-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575265.png)

![1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6575278.png)
![1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6575285.png)
![N-(3-acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6575295.png)
![1-(4-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B6575303.png)
